Indolin-5-ylmethanamine dihydrochloride
Description
Indolin-5-ylmethanamine dihydrochloride is a derivative of 2,3-dihydro-1H-indole (indoline), a heterocyclic scaffold prevalent in bioactive compounds and natural products . The compound features a methanamine group (-CH₂NH₂) substituted at the 5-position of the indoline ring, with two hydrochloride counterions enhancing its water solubility. Indoline derivatives are of significant pharmaceutical interest due to their structural versatility, enabling interactions with biological targets such as receptors and enzymes.
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indol-5-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;;/h1-2,5,11H,3-4,6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMQMRVYUDOQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Tscherniac-Einhorn Reaction
The most straightforward and widely reported method for preparing Indolin-5-ylmethanamine involves the Tscherniac-Einhorn reaction . This synthetic route uses indoline as the starting material and reacts it with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst.
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- The reaction proceeds via electrophilic substitution facilitated by the acidic environment.
- The hydroxymethyl group acts as a key functional handle for the formation of the methanamine moiety attached to the indoline ring.
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- This method is direct and uses commercially available reagents.
- It provides a relatively high yield of the target amine intermediate before salt formation.
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- Requires careful control of acidic conditions to avoid side reactions.
- Post-reaction purification is necessary to isolate the dihydrochloride salt in pure form.
Chemical Reaction Pathways and Functional Group Transformations
Indolin-5-ylmethanamine dihydrochloride exhibits reactivity typical of amine-containing indoline derivatives, which is exploited during its synthesis and subsequent modifications.
| Reaction Type | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| Oxidation | Conversion of the indoline ring to indole derivatives | Mild oxidizing agents | Formation of indole analogs for further functionalization |
| Reduction | Reduction of nitro or other substituents on the indoline ring | Hydrogenation catalysts (e.g., Pd/C) | Amino-substituted derivatives |
| Substitution | Replacement of amino group with other functional groups | Acid catalysts, deprotecting agents | Diversified derivatives for medicinal chemistry |
These transformations are essential for tailoring the compound's properties and for preparing analogs with enhanced biological activity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Type | Yield Range | Notes |
|---|---|---|---|---|---|
| Tscherniac-Einhorn Reaction | Indoline, 2-(hydroxymethyl)isoindoline-1,3-dione | Concentrated sulfuric acid | Electrophilic substitution | Moderate to high | Direct and efficient for target amine |
| Protection/Deprotection | Amino intermediates | Boc anhydride, TFA/DCM | Protection/deprotection | 55-85% (intermediates) | Used in multi-step syntheses for analogs |
| Coupling Reactions | Amino intermediates | Acyl chlorides, guanidination reagents | Acylation, guanidination | 45-72% | For structural diversification |
| Reduction/Hydrogenation | Nitro-substituted indolines | Pd/C, H2 | Reduction | 60-90% | To obtain amino derivatives |
Research Findings and Practical Considerations
- The Tscherniac-Einhorn reaction remains the most practical and direct synthetic route for this compound, favored for its simplicity and accessibility of reagents.
- Advanced synthetic techniques involving protecting groups and coupling reactions are mainly applied in the development of indoline-based bioactive compounds but can be adapted for scale-up and purity enhancement of Indolin-5-ylmethanamine derivatives.
- Careful control of reaction conditions, especially acid concentration and temperature, is critical to minimize side reactions and maximize yield.
- Post-synthesis, the formation of the dihydrochloride salt improves compound stability and facilitates handling.
Chemical Reactions Analysis
(2,3-Dihydro-1H-indol-5-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It undergoes substitution reactions where the amino group can be replaced by other functional groups. Common reagents used in these reactions include sulfuric acid for catalysis and various deprotecting agents for removing protecting groups.
Scientific Research Applications
Anti-inflammatory Agents
Recent studies have highlighted the potential of indoline-based compounds, including indolin-5-ylmethanamine dihydrochloride, as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are critical in the biosynthesis of pro-inflammatory leukotrienes, making them attractive targets for anti-inflammatory drug development.
Case Study : A study identified an indoline derivative (compound 73) that exhibited significant inhibition of both 5-LOX and sEH with IC₅₀ values of 0.41 ± 0.01 μM and 0.43 ± 0.10 μM, respectively. In vivo tests demonstrated its efficacy in reducing inflammation in murine models of peritonitis and asthma, suggesting its potential as a therapeutic agent for inflammatory diseases .
| Compound | Target Enzyme | IC₅₀ (μM) | In Vivo Efficacy |
|---|---|---|---|
| Compound 73 | 5-LOX | 0.41 ± 0.01 | Effective in reducing inflammation |
| Compound 73 | sEH | 0.43 ± 0.10 | Effective in reducing inflammation |
Neuropsychiatric Disorders
Indoline derivatives have also been studied for their effects on serotonin receptors, particularly the 5-HT6 receptor, which is implicated in various neuropsychiatric conditions such as anxiety, depression, and cognitive disorders. Compounds exhibiting affinity for this receptor may serve as potential treatments for obesity and type 2 diabetes as well.
Research Findings : Certain indole and indoline compounds have shown promise as modulators of the 5-HT6 receptor, potentially acting as antagonists or partial agonists. This activity suggests their utility in managing conditions like anxiety, depression, and cognitive decline .
Summary of Findings
This compound demonstrates significant promise in several therapeutic areas:
- Anti-inflammatory Applications : As a dual inhibitor of key enzymes involved in inflammatory pathways.
- Neuropsychiatric Applications : As a modulator of serotonin receptors with potential benefits in treating mood disorders and metabolic conditions.
Mechanism of Action
The mechanism of action of Indolin-5-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound interact with RCAR/(PYR/PYL) receptor proteins in plants, which are involved in the abscisic acid signaling pathway . This interaction can influence various physiological processes in plants.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between Indolin-5-ylmethanamine dihydrochloride and related compounds:
Table 1: Structural and Functional Comparison
*Estimated based on indoline core (C₈H₉N) + methanamine (CH₂NH₂) + 2 HCl.
Key Comparative Insights
Core Heterocycle Differences: Indoline (partially saturated indole) in the target compound confers rigidity and distinct electronic properties compared to fully aromatic indole (e.g., 5-methylindole) or pyrimidine/quinoxaline analogs . The imidazole derivative () may exhibit stronger metal-binding capacity due to the nitrogen-rich ring, making it suitable for catalytic or chelation applications .
Salt Form and Solubility: Dihydrochloride salts (target compound, pyrimidine analog) generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., quinoxaline or 5-methylindole), enhancing bioavailability for pharmaceutical formulations .
Methyl or cyclopropyl substituents (e.g., 5-methylindole, imidazole analog) may enhance metabolic stability or steric hindrance, affecting receptor binding .
Functional Applications: Indoline derivatives are often explored for central nervous system (CNS) targets due to structural similarity to endogenous neurotransmitters . Pyrimidine and quinoxaline analogs are more commonly associated with antimicrobial or anticancer research .
Research and Development Considerations
- Synthetic Challenges: The dihydrochloride form requires precise stoichiometry during salt formation to avoid impurities, as noted in biogenic amine standardization protocols .
- Safety Profiles : Dihydrochloride salts of aromatic amines may pose sensitization risks, as seen with structurally related isothiouronium derivatives .
Biological Activity
Indolin-5-ylmethanamine dihydrochloride, with the chemical formula CHClN, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, relevant research findings, and applications.
This compound exhibits its biological effects primarily through its interaction with various molecular targets. The compound can act as an inhibitor for several enzymes, notably:
- 5-Lipoxygenase (5-LOX) : A key enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation. Inhibiting this enzyme can reduce inflammatory responses .
- Soluble Epoxide Hydrolase (sEH) : This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have protective cardiovascular effects. Dual inhibition of both 5-LOX and sEH can enhance anti-inflammatory pathways while reducing pro-inflammatory mediators .
In Vitro Studies
A series of studies have evaluated the inhibitory effects of indoline derivatives on 5-LOX:
| Compound | IC (μM) in PMNL | IC for Isolated 5-LOX |
|---|---|---|
| Indoline Derivative 43 | 1.38 ± 0.23 | 0.45 ± 0.11 |
| Other Compounds | >10 | >10 |
The results indicate that compound 43 shows significant inhibitory activity against both activated human polymorphonuclear leukocytes (PMNLs) and isolated 5-LOX, making it a promising candidate for further development as an anti-inflammatory agent .
In Vivo Studies
In vivo experiments using murine models have demonstrated that indoline-based compounds can effectively reduce inflammation in conditions such as zymosan-induced peritonitis and experimental asthma. For instance, compound 73, a derivative of indoline, exhibited remarkable efficacy in these models, highlighting the therapeutic potential of these compounds in treating inflammatory diseases .
Case Studies
- Anti-inflammatory Efficacy :
- Cardiovascular Protection :
Q & A
Q. What are the standard synthetic routes for preparing Indolin-5-ylmethanamine dihydrochloride, and how can reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or reductive amination of indole derivatives. Polar solvents (e.g., water, ethanol) are typically employed to stabilize ionic intermediates, while reducing agents like sodium borohydride may be used to form the amine precursor . Post-synthesis, purification via recrystallization or chromatography is critical to isolate the dihydrochloride salt. Reaction pH must be tightly controlled to avoid decomposition; acidic conditions favor salt formation, as dihydrochlorides require a 2:1 stoichiometry of hydrochloric acid to the base molecule .
- Key Parameters :
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify the indole scaffold and amine protonation state.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ for the free base and [M+2Cl]⁻ for the salt).
- X-ray Crystallography : For absolute stereochemical determination, if applicable .
Purity is assessed via HPLC with UV detection (λ = 254 nm) or ion chromatography to quantify chloride content .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data for this compound may be limited, general safety protocols for dihydrochlorides include:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particulates .
- First Aid : Immediate rinsing with water for skin/eye exposure; consult a physician if ingested or inhaled .
- Storage : In airtight containers under anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How does the dihydrochloride salt form influence the compound’s solubility, stability, and bioavailability compared to the free base?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it preferable for in vitro assays. However, hygroscopicity may reduce long-term stability, necessitating desiccated storage . Bioavailability studies require comparative pharmacokinetic profiling (e.g., logP measurements via shake-flask method):
- Data Comparison :
Q. What strategies resolve contradictions in reported biological activity data for Indolin-5-ylmethanamine derivatives?
- Methodological Answer : Discrepancies in activity (e.g., receptor binding affinity) often stem from:
- Batch Variability : Impurities in synthesis (e.g., residual solvents) can skew results. Implement QC via COA (Certificate of Analysis) with ≥98% purity thresholds .
- Assay Conditions : pH, temperature, and solvent (DMSO vs. saline) affect ligand-receptor interactions. Standardize protocols using peer-reviewed methods (e.g., Radioligand Binding Assays) .
- Structural Analogues : Compare with structurally validated compounds (e.g., Flunarizine dihydrochloride’s Na+/Ca²⁺ channel blocking ) to contextualize mechanisms.
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., using MOE or AutoDock) models ligand-target interactions by:
Target Preparation : Retrieve protein structures from RCSB PDB (e.g., 5-HT₃ receptors) .
Ligand Protonation : Account for the dihydrochloride’s charge state at physiological pH using tools like MarvinSketch.
Binding Affinity Validation : Cross-validate with experimental IC₅₀ values from patch-clamp electrophysiology .
- Example Workflow :
Protein (PDB: 6NP8) → Grid Generation → Ligand Docking → MM/GBSA Scoring → Experimental Correlation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
